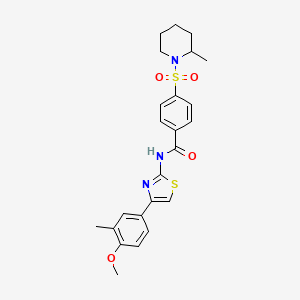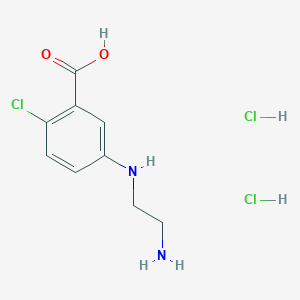![molecular formula C21H22N6O B2360378 4-N-(2,4-Dimethylphenyl)-6-N-(4-Methoxyphenyl)-1-Methylpyrazolo[3,4-d]pyrimidin-4,6-diamin CAS No. 896001-98-2](/img/structure/B2360378.png)
4-N-(2,4-Dimethylphenyl)-6-N-(4-Methoxyphenyl)-1-Methylpyrazolo[3,4-d]pyrimidin-4,6-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions at the 4 and 6 positions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with additional phenyl rings substituted at the 4 and 6 positions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
UV-Absorber in Polymeradditiven
Diese Verbindung ist strukturell ähnlich wie Triazinderivate, die für ihre UV-absorbierenden Eigenschaften bekannt sind. Sie kann als UV-Absorber in Polymeradditiven verwendet werden, um die Haltbarkeit von Kunststoffen wie PA, PC, PET und PBT zu verbessern, indem sie vor UV-induziertem Abbau geschützt werden .
Photovoltaikmaterialien
Die Molekülstruktur der Verbindung deutet auf einen möglichen Einsatz in Photovoltaikmaterialien hin. Ähnliche Moleküle wurden als Lochtransportmaterialien bei der Synthese von Solarzellenkomponenten verwendet, was darauf hindeutet, dass diese Verbindung eine Rolle bei der Verbesserung der Effizienz von polymeren Solarzellen spielen könnte .
Fortgeschrittene Beschichtungstechnologien
Verbindungen mit ähnlichen Strukturen haben Anwendung in Automobillacken und allgemeinen Kunststoffen der Elektronikindustrie gefunden. Diese Verbindung könnte auf ihre Anwendung bei der Herstellung von fortschrittlichen Beschichtungen untersucht werden, die eine verbesserte Leistung und Haltbarkeit bieten .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-13-5-10-18(14(2)11-13)24-19-17-12-22-27(3)20(17)26-21(25-19)23-15-6-8-16(28-4)9-7-15/h5-12H,1-4H3,(H2,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLMPVVAMDYIDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)

![2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2360301.png)
![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)

![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
